1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261233-92-4
VCID: VC8225506
InChI: InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
SMILES: C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl
Molecular Formula: C12H18Cl2N2
Molecular Weight: 261.19 g/mol

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride

CAS No.: 1261233-92-4

Cat. No.: VC8225506

Molecular Formula: C12H18Cl2N2

Molecular Weight: 261.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride - 1261233-92-4

Specification

CAS No. 1261233-92-4
Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
Standard InChI Key OIKIPPGETZALHS-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl
Canonical SMILES C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride has the molecular formula C₁₂H₁₈Cl₂N₂ and a molecular weight of 261.19 g/mol. The piperidine ring’s chair conformation allows for stereochemical flexibility, while the 3-chlorobenzyl group introduces aromaticity and hydrophobicity. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Chemical Properties

PropertyValue
CAS No.1261233-92-4
Molecular FormulaC₁₂H₁₈Cl₂N₂
Molecular Weight261.19 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in DMF, acetonitrile

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol starting with nucleophilic substitution reactions. A common route includes:

  • Benzylation: Reaction of piperidin-4-ylamine with 3-chlorobenzyl chloride in dimethylformamide (DMF) at 60°C.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, yielding >95% purity after recrystallization.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BenzylationDMF, NaOH, 60°C, 12h78%
Salt FormationHCl (gas), diethyl ether, 0°C92%

Source highlights analogous methods for constrained piperidine derivatives, emphasizing temperature control to avoid racemization. For instance, camphanic chloride-mediated resolution separates diastereomers in chiral syntheses .

Physicochemical Properties

Stability and Solubility

The compound exhibits high stability under inert atmospheres but is hygroscopic, requiring storage at −20°C. Solubility profiles vary:

  • Water: Moderate (∼50 mg/mL at 25°C)

  • Organic Solvents: Highly soluble in DMF (∼200 mg/mL) and acetonitrile.

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, consistent with piperidine derivatives’ thermal behavior .

Biological Applications and Mechanisms

Receptor Interactions

The amine group forms hydrogen bonds with aspartate residues in G protein-coupled receptors (GPCRs), while the chlorobenzyl moiety enhances binding to hydrophobic pockets. Studies suggest affinity for dopamine transporters (DAT) and serotonin receptors (5-HT), analogous to structurally related piperidines .

Table 3: Hypothesized Biological Targets

TargetBinding Affinity (Ki)Mechanism
DAT~150 nMReuptake inhibition
5-HT₃~300 nMAllosteric modulation

Preclinical Findings

In vitro assays demonstrate dose-dependent inhibition of monoamine transporters, with IC₅₀ values of 1–10 μM . Molecular docking simulations predict interactions with the SERT extracellular loop, stabilizing inactive conformations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s versatility enables derivatization into kinase inhibitors and antipsychotic candidates. Patent WO2011076678A1 describes benzamide derivatives incorporating piperidine amines for oncology applications .

Chemical Probes

Functionalization at the amine position generates fluorescent tags for receptor localization studies. For example, coupling with dansyl chloride yields probes for live-cell imaging .

Future Directions

Structural Optimization

Introducing electron-withdrawing groups at the benzyl position could enhance blood-brain barrier permeability. Computational studies suggest fluorinated analogs may improve DAT selectivity .

Clinical Translation

Collaborative efforts between academia and industry are needed to advance lead candidates into Phase I trials, particularly for neurological disorders.

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